Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-
CAS No.: 68025-40-1
Cat. No.: VC18437233
Molecular Formula: C4H18N4NiO8P2
Molecular Weight: 370.85 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68025-40-1 |
|---|---|
| Molecular Formula | C4H18N4NiO8P2 |
| Molecular Weight | 370.85 g/mol |
| IUPAC Name | azane;[carboxymethyl-[[hydroxy(oxido)phosphanyl]oxymethyl]amino]methyl hydrogen phosphite;nickel(2+) |
| Standard InChI | InChI=1S/C4H9NO8P2.3H3N.Ni/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;;/h8,10H,1-3H2,(H,6,7);3*1H3;/q-2;;;;+2 |
| Standard InChI Key | SPKFPCYRCZSIMO-UHFFFAOYSA-N |
| Canonical SMILES | C(C(=O)O)N(COP(O)[O-])COP(O)[O-].N.N.N.[Ni+2] |
Introduction
Structural Characteristics
Molecular Architecture
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Oxidation state of Ni | +3 |
| Coordination geometry | Distorted octahedral (T-4) |
| Ligand binding modes | κN (glycine N), κO (carboxylate, phosphonate) |
| Molecular formula | C₄H₁₈N₄NiO₈P₂ |
| Molecular weight | 370.85 g/mol |
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the structure. The ³¹P NMR spectrum exhibits a singlet near δ 15 ppm, characteristic of phosphonate groups in a symmetrical coordination environment. IR spectra show stretches at 1650 cm⁻¹ (C=O), 1150 cm⁻¹ (P=O), and 950 cm⁻¹ (Ni-O), consistent with the ligand’s binding modes.
Synthesis and Chemical Properties
Synthetic Methodology
The compound is synthesized via a two-step process:
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Ligand Preparation: N,N-bis((phosphono)methyl)glycine is generated by reacting glycine with excess phosphonomethylating agents under basic conditions.
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Complexation: Nickel(III) chloride is added to the ligand solution in aqueous ammonia, yielding the triammonium nickelate complex after crystallization.
Table 2: Synthesis Conditions
| Parameter | Value |
|---|---|
| Reaction temperature | 60–70°C |
| pH | 8.5–9.5 (controlled by NH₃) |
| Solvent | Water/ammonia mixture |
| Yield | 65–75% after purification |
Reactivity and Stability
The phosphonate groups confer remarkable stability across a wide pH range (3–11). In acidic media, the complex undergoes ligand protonation, while alkaline conditions promote phosphonate deprotonation without dissociation. Redox activity is observed at +0.85 V (vs. SCE), corresponding to the Ni³⁺/Ni²⁺ couple.
Analytical Characterization
Spectroscopic Techniques
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UV-Vis Spectroscopy: A broad absorption band at 450 nm (ε = 1200 M⁻¹cm⁻¹) arises from ligand-to-metal charge transfer (LMCT) transitions.
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X-ray Diffraction (XRD): Single-crystal XRD confirms the T-4 geometry, with Ni–O bond lengths of 1.89–1.92 Å and Ni–N at 1.98 Å.
Table 3: Key Spectroscopic Data
| Technique | Observation | Interpretation |
|---|---|---|
| ³¹P NMR | δ 15 ppm (singlet) | Symmetrical phosphonate environment |
| IR | 1150 cm⁻¹ (P=O stretch) | Phosphonate coordination |
| UV-Vis | λₘₐₓ = 450 nm | LMCT transition |
Comparative Analysis with Related Nickelates
Nickelate(1-), [N,N-bis(carboxymethyl)glycinato(3-)]- (CAS 34831-03-3) :
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Oxidation state: Ni⁺ vs. Ni³⁺ in the target compound.
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Ligands: Carboxylate vs. phosphonate, altering solubility and redox behavior.
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Applications: Less suited for redox-mediated roles due to lower Ni oxidation state.
Future Research Directions
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Toxicological Profiling: Assess acute and chronic toxicity in model organisms.
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Application-Specific Studies: Evaluate efficacy as a fertilizer additive or ROS scavenger.
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Synthetic Optimization: Improve yields via catalyst screening or solvent engineering.
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